1-(Benzo[d][1,3]dioxol-5-yl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea
Description
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5/c1-25-16-4-2-3-5-18(16)30-17-8-6-13(10-15(17)21(25)26)23-22(27)24-14-7-9-19-20(11-14)29-12-28-19/h2-11H,12H2,1H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMUSQSASGKDJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Benzo[d][1,3]dioxol-5-yl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the available literature on its synthesis, biological activity, and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure that includes both a benzo[d][1,3]dioxole moiety and a dibenzo[b,f][1,4]oxazepine core. Its molecular formula is with a molecular weight of approximately 363.36 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 363.36 g/mol |
| CAS Number | 1232795-49-1 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate the benzo[d][1,3]dioxole and dibenzo[b,f][1,4]oxazepine components. Various synthetic strategies have been explored to enhance yield and purity while minimizing by-products.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole structure. For instance, derivatives synthesized from benzo[d][1,3]dioxole have shown significant cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : HepG2 (liver), HCT116 (colon), MCF-7 (breast)
- IC50 Values :
- Compound with similar structure:
- HepG2: 2.38 µM
- HCT116: 1.54 µM
- MCF7: 4.52 µM
- Doxorubicin (reference drug):
- HepG2: 7.46 µM
- HCT116: 8.29 µM
- MCF7: 4.56 µM
- Compound with similar structure:
These results indicate that certain derivatives exhibit stronger cytotoxicity compared to standard chemotherapeutic agents .
The mechanism through which these compounds exert their anticancer effects includes:
- Apoptosis Induction : Assessment via annexin V-FITC staining indicates that these compounds can trigger apoptosis in cancer cells.
- Cell Cycle Arrest : Analysis shows that they can induce cell cycle arrest at specific phases.
- Inhibition of EGFR : Some compounds have demonstrated the ability to inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are crucial for tumor growth and survival.
Antimicrobial Activity
While primarily studied for anticancer properties, some derivatives also exhibit antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 8 to 64 µM, indicating moderate efficacy .
Case Study 1: Cytotoxicity Assessment
A study involving the evaluation of a series of thiourea derivatives containing benzo[d][1,3]dioxole showed promising results in terms of cytotoxicity against cancer cell lines with minimal toxicity towards normal cells . This selectivity is crucial for developing safer therapeutic agents.
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of these compounds to target proteins involved in cancer progression. These studies suggest that modifications to the chemical structure could enhance biological activity by improving binding interactions with target sites .
Comparison with Similar Compounds
SR-4995 and SR-3420
- SR-4995 : 1-Phenylpropyl-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)urea ().
- SR-3420 : 1-(3-(3,5-Bis(trifluoromethyl)phenyl)propyl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)urea ().
Both compounds share the dibenzo[b,f][1,4]thiazepin core but differ in urea substituents. SR-3420’s trifluoromethyl groups enhance lipophilicity and metabolic stability, leading to improved ABHD5 activation and lipolysis efficacy compared to SR-4995 . The target compound’s benzo[d][1,3]dioxol-5-yl group may similarly optimize pharmacokinetics by balancing polarity and aromatic interactions.
N-{4-[(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl]phenyl}propanamide
This analog () replaces the urea group with a sulfamoylphenylpropanamide linkage, eliminating hydrogen-bonding capacity. Such modifications often reduce target engagement in urea-dependent pathways but may improve selectivity for sulfonamide-responsive receptors .
Substituent Effects on Bioactivity
- Benzo[d][1,3]dioxol-5-yl : Present in the target compound and derivatives like 3-(Benzo[d][1,3]dioxol-5-yl)-1-(3-bromophenyl)-3-hydroxyprop-2-en-1-one (), this group contributes to π-π stacking interactions and metabolic resistance due to its electron-rich aromatic system .
- Trifluoromethyl Groups (SR-3420) : Increase hydrophobicity and resistance to oxidative degradation, a strategy employed to enhance drug half-life .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
Core Heteroatom Impact : Oxygen in the oxazepin core (target compound) vs. sulfur in thiazepin (SR-4995/SR-3420) may reduce electron density, favoring interactions with polar residues in target proteins .
Substituent-Driven Activity : The benzo[d][1,3]dioxol-5-yl group likely enhances metabolic stability compared to alkyl or trifluoromethyl substituents, as observed in related compounds () .
Urea vs. Sulfonamide : Urea derivatives generally exhibit stronger hydrogen-bonding capacity, critical for ABHD5 activation, while sulfonamides may shift selectivity toward other enzymatic pathways .
Q & A
Q. What are the optimal synthetic routes for 1-(Benzo[d][1,3]dioxol-5-yl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea, and how can yield be maximized?
Answer: The compound’s synthesis involves multi-step coupling reactions. Key steps include:
- Urea linkage formation : React the benzo[d][1,3]dioxol-5-yl amine with a pre-synthesized 10-methyl-11-oxo-dibenzo[b,f][1,4]oxazepin-2-yl isocyanate intermediate under anhydrous conditions (e.g., DMF as solvent, 60°C, 12h).
- Yield optimization : Use stoichiometric excess (1.2–1.5 eq) of the isocyanate derivative to drive the reaction to completion. Monitor via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via column chromatography. Reported yields for analogous urea derivatives range from 65–76% under similar conditions .
Q. How should researchers validate the structural integrity of this compound post-synthesis?
Answer: Employ a combination of spectroscopic and chromatographic techniques:
- NMR spectroscopy : Confirm the urea bridge (NH protons at δ 8.2–8.5 ppm in DMSO-d6) and the benzo[d][1,3]dioxole moiety (distinct singlet at δ 5.9–6.1 ppm for the methylenedioxy group) .
- IR spectroscopy : Validate carbonyl stretches (C=O at ~1705 cm⁻¹ for the oxazepinone ring and urea C=O at ~1650 cm⁻¹) .
- GCMS/HRMS : Ensure molecular ion peaks align with theoretical m/z values (e.g., discrepancies >0.005 Da may indicate impurities or isomerization) .
Advanced Research Questions
Q. What experimental models are suitable for investigating the compound’s anticonvulsant or neuropharmacological activity?
Answer: Design studies using:
- In vitro assays : Electrophysiological recordings (e.g., patch-clamp on GABA-A receptors) to assess modulation of ion channels, given structural similarity to benzodiazepine derivatives .
- In vivo models :
- Data interpretation : Use ANOVA with post-hoc Tukey tests to compare treatment groups. Address variability by normalizing to baseline seizure thresholds .
Q. How can researchers resolve contradictions in spectral data (e.g., GCMS vs. HRMS results)?
Answer: Contradictions often arise from isomerization or trace solvents. Mitigate via:
- Orthogonal validation : Repeat MS analyses using ESI+ (for better ionization of polar impurities) and compare with MALDI-TOF.
- Isomer isolation : Use preparative HPLC (C18 column, acetonitrile/water gradient) to separate isomers. Re-analyze fractions via NMR (¹H-¹H COSY) to confirm structural assignments .
- Solvent elimination : Dry samples under high vacuum (<0.1 mmHg, 24h) to remove residual DMF or THF, which can fragment during MS .
Q. What strategies are recommended for studying the compound’s metabolic stability and pharmacokinetics?
Answer:
- In vitro metabolism : Use liver microsomes (human/rat) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60min. Calculate intrinsic clearance (Clₐᵢₙₜ) .
- Protein binding : Assess plasma protein affinity using equilibrium dialysis (37°C, 4h). High binding (>95%) may necessitate dose adjustments in vivo .
- Pharmacokinetic (PK) studies : Administer IV/PO doses in rodents (n=6/group). Collect plasma at 0.5, 1, 2, 4, 8, 12h. Model data using non-compartmental analysis (WinNonlin) to derive AUC, t₁/₂, and bioavailability .
Data Analysis and Theoretical Frameworks
Q. How should researchers integrate computational modeling to predict the compound’s mechanism of action?
Answer:
- Molecular docking : Use AutoDock Vina to simulate binding to targets like serotonin receptors or COX-2 (PDB IDs: 6WGT, 5KIR). Validate poses with MM-GBSA free energy calculations .
- MD simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen bond occupancy .
- QSAR modeling : Derive ADMET properties (e.g., logP, solubility) using SwissADME. Prioritize analogs with ClogP <3 and TPSA <90 Ų for improved blood-brain barrier penetration .
Q. What statistical approaches address variability in biological replicate data?
Answer:
- Power analysis : Predefine sample size (α=0.05, β=0.2) using G*Power to ensure detectability of ≥20% effect sizes .
- Mixed-effects models : Account for batch effects (e.g., microsome lot variability) in pharmacokinetic data via lme4 in R .
- Robust regression : Apply Huber loss functions to minimize outlier influence in dose-response curves .
Notes on Contradictory Evidence
- Synthesis yields : reports 65–76% yields for analogous compounds, while highlights challenges with isomerization (2% impurities). Researchers should prioritize rigorous purification .
- Analytical discrepancies : GCMS data in showed deviations from theoretical m/z values, underscoring the need for orthogonal validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
